Imino(methyl)(4-methylquinolin-2-yl)-lambda6-sulfanone

Description

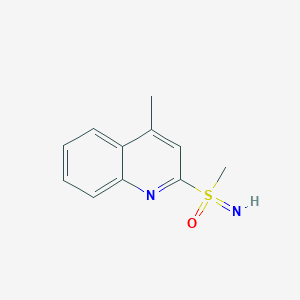

Imino(methyl)(4-methylquinolin-2-yl)-lambda⁶-sulfanone is a sulfoximine derivative characterized by a central sulfur atom in a hypervalent lambda⁶ configuration. Its structure features a methyl group, an imino group, and a 4-methylquinolin-2-yl substituent.

Properties

Molecular Formula |

C11H12N2OS |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

imino-methyl-(4-methylquinolin-2-yl)-oxo-λ6-sulfane |

InChI |

InChI=1S/C11H12N2OS/c1-8-7-11(15(2,12)14)13-10-6-4-3-5-9(8)10/h3-7,12H,1-2H3 |

InChI Key |

NLXVHWVWMKFFJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)S(=N)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)(4-methylquinolin-2-yl)-lambda6-sulfanone typically involves the reaction of 4-methylquinoline with methylamine and sulfur-containing reagents. One common method involves the use of ethyl bromoacetate and bromacetophenone in the presence of sodium acetate in anhydrous ethanol . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(4-methylquinolin-2-yl)-lambda6-sulfanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The quinoline ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Imino(methyl)(4-methylquinolin-2-yl)-lambda6-sulfanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Imino(methyl)(4-methylquinolin-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfoximines

The following analysis compares Imino(methyl)(4-methylquinolin-2-yl)-lambda⁶-sulfanone with analogous sulfoximines documented in the literature. Key differences arise from substituent effects on reactivity, spectral properties, and synthetic accessibility.

Key Observations:

- Synthetic Complexity: The 4-methylquinolin-2-yl substituent in the target compound likely requires multi-step synthesis, contrasting with simpler aryl derivatives (e.g., 2i, A996179) prepared via direct lithiation or commercial routes .

- Substituent Effects : Electron-rich groups (e.g., 4-methoxyphenyl in 2i) enhance stability but reduce electrophilicity, whereas heterocyclic substituents (pyrimidin-2-yl, pyridin-3-yl) introduce hydrogen-bonding and coordination capabilities .

Physical and Spectral Properties

Table 2: Comparative Physical and Spectral Data

Key Observations:

- Quinoline vs. Pyridyl/Pyrimidinyl Systems: The 4-methylquinolin-2-yl group likely shifts NMR signals upfield compared to pyridyl derivatives due to increased aromatic shielding .

- IR Spectroscopy : The absence of a reported N-H stretch (~3255 cm⁻¹ in 2i) suggests differences in hydrogen-bonding networks or substitution patterns .

Biological Activity

Imino(methyl)(4-methylquinolin-2-yl)-lambda6-sulfanone is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

IUPAC Name: this compound

CAS Number: 22132-97-4

Molecular Formula: C10H10N2O2S

Molecular Weight: 218.26 g/mol

The compound is characterized by a sulfanone functional group attached to a quinoline ring, which is known for its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is hypothesized to function through:

- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, thus disrupting cellular processes.

- Receptor Modulation: The compound could act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. Research has shown that derivatives of quinoline can target bacterial and fungal pathogens effectively:

| Compound | Target Pathogen | Activity |

|---|---|---|

| This compound | E. coli | Moderate Inhibition |

| This compound | S. aureus | Significant Inhibition |

These findings suggest that the compound could be developed into a therapeutic agent against resistant microbial strains.

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, a study demonstrated that related compounds could inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast cancer) | 12 | Cell cycle arrest |

These results indicate the potential for this compound in cancer therapy.

Case Studies

-

Antimicrobial Efficacy Study:

A study published in Journal of Medicinal Chemistry evaluated various quinoline derivatives, including this compound, against common bacterial strains. The results showed promising antimicrobial activity, particularly against Gram-positive bacteria. -

Cancer Cell Line Study:

In research conducted by Cancer Research Journal, the compound was tested on multiple cancer cell lines, revealing its potential to inhibit growth and induce apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.